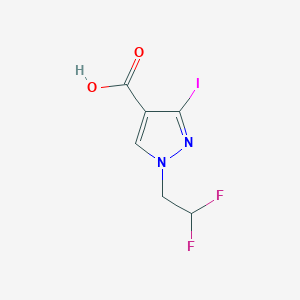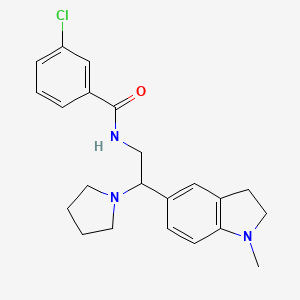
1-(2,2-Difluoroethyl)-3-iodo-1H-pyrazole-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2,2-Difluoroethyl)-3-iodo-1H-pyrazole-4-carboxylic acid is a compound of significant interest in the field of organic chemistry. It features a pyrazole ring substituted with a difluoroethyl group and an iodine atom, along with a carboxylic acid functional group. This unique structure imparts the compound with distinct chemical properties, making it valuable for various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,2-Difluoroethyl)-3-iodo-1H-pyrazole-4-carboxylic acid typically involves multiple steps, starting from commercially available precursors. One common method involves the difluoroethylation of a pyrazole derivative, followed by iodination and carboxylation. The reaction conditions often require the use of specific reagents and catalysts to achieve high yields and purity.
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure scalability and cost-effectiveness. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions: 1-(2,2-Difluoroethyl)-3-iodo-1H-pyrazole-4-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution.
Oxidation and Reduction: The compound can participate in redox reactions, altering the oxidation state of its functional groups.
Coupling Reactions: It can be used in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium azide or potassium thiocyanate can be used under mild conditions.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are commonly employed.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed: The products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazole derivatives, while coupling reactions can produce complex organic molecules with extended carbon chains.
科学的研究の応用
1-(2,2-Difluoroethyl)-3-iodo-1H-pyrazole-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of bioactive molecules and pharmaceuticals.
Industry: The compound is valuable in the production of agrochemicals and materials science.
作用機序
The mechanism of action of 1-(2,2-Difluoroethyl)-3-iodo-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets. The difluoroethyl group can enhance the compound’s lipophilicity and metabolic stability, while the iodine atom can participate in halogen bonding interactions. These properties enable the compound to modulate biological pathways and exert its effects on target enzymes or receptors.
類似化合物との比較
- 1-(2,2-Difluoroethyl)-4-iodo-1H-pyrazole-3-carboxylic acid
- 3-(Difluoromethyl)-1-methyl-1H-pyrazole
- 1-(3-Bromo-1H-pyrazol-1-yl)ethan-1-one
Uniqueness: 1-(2,2-Difluoroethyl)-3-iodo-1H-pyrazole-4-carboxylic acid stands out due to its unique combination of a difluoroethyl group and an iodine atom on the pyrazole ring. This combination imparts distinct chemical properties, such as enhanced lipophilicity and the ability to participate in halogen bonding, making it a valuable compound for various applications.
特性
IUPAC Name |
1-(2,2-difluoroethyl)-3-iodopyrazole-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5F2IN2O2/c7-4(8)2-11-1-3(6(12)13)5(9)10-11/h1,4H,2H2,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUFCUYPAYQBXIH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NN1CC(F)F)I)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5F2IN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.02 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-hydroxy-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)quinoline-4-carboxamide](/img/structure/B2449101.png)

![N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cinnamamide](/img/structure/B2449104.png)
![4-{[1-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)piperidin-4-yl]methoxy}-2-methylpyridine](/img/structure/B2449107.png)
![2-[(1-Cyclopropanecarbonylpiperidin-3-yl)methoxy]pyridine-4-carbonitrile](/img/structure/B2449109.png)





![N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-2,1,3-benzothiadiazole-4-sulfonamide](/img/structure/B2449119.png)
